5-(Ethoxycarbonyl)furan-2-carboxylic acid
Overview
Description
5-(Ethoxycarbonyl)furan-2-carboxylic acid is an organic compound with the molecular formula C8H8O5. It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of an ethoxycarbonyl group and a carboxylic acid group attached to the furan ring. This compound is a white crystalline solid that is soluble in organic solvents such as chloroform and methanol .
Mechanism of Action
Target of Action
Furan derivatives have been known to interact with various biological targets, contributing to their diverse therapeutic effects .
Mode of Action
Furan derivatives are known for their ability to form complexes with various enzymes and receptors, altering their function . The exact interaction of this compound with its targets, and the resulting changes, require further investigation.
Biochemical Pathways
Furan derivatives are involved in a wide range of biochemical processes, suggesting that this compound may also interact with multiple pathways .
Result of Action
Furan derivatives are known to exhibit a wide range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-(Ethoxycarbonyl)furan-2-carboxylic acid involves the epoxidation of furan. In this process, furan reacts with hydrogen peroxide to form a hydroperoxide intermediate, which then undergoes acid-catalyzed ring-opening to yield the target compound .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-(Ethoxycarbonyl)furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 5-(ethoxycarbonyl)furan-2,5-dicarboxylic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products
Oxidation: 5-(Ethoxycarbonyl)furan-2,5-dicarboxylic acid.
Reduction: 5-(Ethoxycarbonyl)furan-2-methanol.
Substitution: Products depend on the nucleophile used, such as 5-(methoxycarbonyl)furan-2-carboxylic acid when methanol is used.
Scientific Research Applications
5-(Ethoxycarbonyl)furan-2-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
5-(Methoxycarbonyl)furan-2-carboxylic acid: Similar structure but with a methoxycarbonyl group instead of an ethoxycarbonyl group.
5-(Ethoxycarbonyl)furan-2,5-dicarboxylic acid: Contains an additional carboxylic acid group.
2-(Ethoxycarbonyl)furan-5-boronic acid pinacol ester: Contains a boronic acid ester group.
Uniqueness
5-(Ethoxycarbonyl)furan-2-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ethoxycarbonyl group provides a balance between hydrophilicity and hydrophobicity, making it suitable for various applications in organic synthesis and drug development .
Properties
IUPAC Name |
5-ethoxycarbonylfuran-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O5/c1-2-12-8(11)6-4-3-5(13-6)7(9)10/h3-4H,2H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMNUDQGZVFDTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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